
Cyclobutane-1,3-diol
Descripción general
Descripción
Cyclobutane-1,3-diol is a chemical compound with the molecular formula C4H8O2 . It has an average mass of 88.105 Da and a monoisotopic mass of 88.052429 Da . It is also known by other names such as 1,3-Cyclobutandiol and cis-cyclobutane-1,3-diol .
Synthesis Analysis
Cyclobutane-1,3-diol can be synthesized from simple 1,3-diols . The key steps of the procedure are a phase transfer catalysed ring closure and the transformation of a carboxyl group to a methyl group . Other methods for cyclobutane synthesis include [2+2] cycloadditions .Molecular Structure Analysis
The molecular structure of Cyclobutane-1,3-diol consists of a cyclobutane ring with hydroxyl groups attached to the 1 and 3 positions .Chemical Reactions Analysis
Cyclobutane-1,3-diol can undergo various chemical reactions. For instance, it can participate in phase transfer catalysis to yield good synthesis of the cyclobutane skeleton .Physical And Chemical Properties Analysis
Cyclobutane-1,3-diol has a density of 1.4±0.1 g/cm3, a boiling point of 243.8±8.0 °C at 760 mmHg, and a flash point of 125.5±13.0 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 0 freely rotating bonds .Aplicaciones Científicas De Investigación
Cyclobutane-Containing Alkaloids: Research and Applications
Cyclobutane-containing alkaloids, isolated from terrestrial and marine species, exhibit significant biological activities including antimicrobial, antibacterial, antitumor, among others. More than 60 compounds have been confirmed to have these activities. The review by Sergeiko et al. (2008) emphasizes the importance of these alkaloids as a source of leads for drug discovery, highlighting their structures, synthesis, origins, and biological activities. Additionally, potential new applications are predicted using the computer program PASS, pointing toward new possible applications of these compounds in scientific research (Sergeiko et al., 2008).
Cyclodextrin Applications in Wastewater Treatment
Cyclodextrin-epichlorohydrin polymers, proposed and studied since the mid-1960s, are highlighted for their environmental applications, particularly in water and wastewater treatment. These polymers form inclusion complexes with various pollutants through host-guest interactions, offering solutions for water purification, soil remediation, and air purification. Crini's review (2021) summarizes research conducted over the past 30 years on these polymers, detailing their synthesis, structural characterization, and efficiency in removing pollutants from aqueous solutions (Crini, 2021).
Cyclobutane Natural Products: Structural Diversity and Bioactivities
The article by Yang et al. (2022) reviews the progress in research on [2 + 2]-cycloaddition-derived cyclobutane natural products, focusing on their structural diversity, sources, bioactivities, and biomimetic syntheses up to the end of 2021. This review highlights the significant interest these compounds have garnered due to their unique cyclobutane architectures and diverse biological effects, offering insights for the total synthesis or biomimetic synthesis of more [2 + 2]-type cyclobutane natural products and further phytochemistry investigations (Yang et al., 2022).
Cyclodextrins in Drug Delivery
The review by Challa et al. (2005) discusses the applications of cyclodextrins (CDs) in drug delivery, emphasizing their ability to improve the solubility, stability, and bioavailability of drugs. Cyclodextrins are highlighted for their role in the design of novel delivery systems such as liposomes, microspheres, microcapsules, and nanoparticles. This review also touches upon the factors influencing inclusion complex formation and the selection of CDs in drug formulation, underscoring their importance as excipients in pharmaceuticals (Challa et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
cyclobutane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-1-4(6)2-3/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STENYDAIMALDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347015 | |
| Record name | 1,3-Cyclobutanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutane-1,3-diol | |
CAS RN |
63518-47-8, 1332482-73-1 | |
| Record name | 1,3-Cyclobutanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclobutane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cyclobutane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



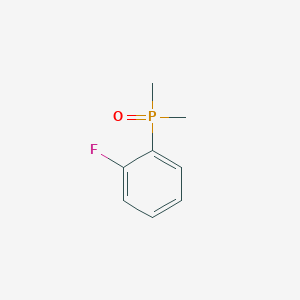
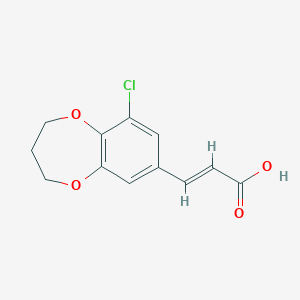
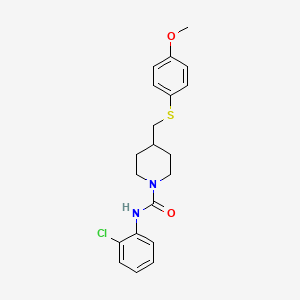
![7-[(2-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2723768.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2723769.png)
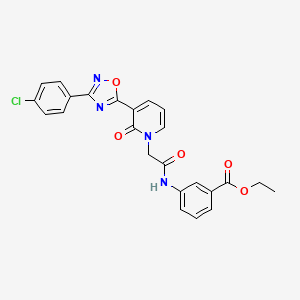
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methoxybenzamide](/img/structure/B2723775.png)
![N-isopropyl-4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2723776.png)
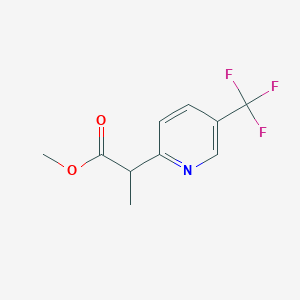
![2-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2723778.png)
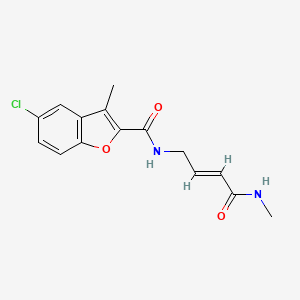
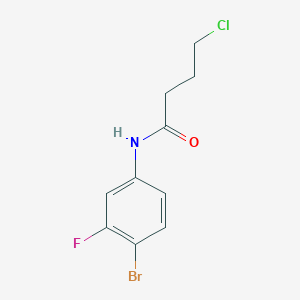
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide;hydrochloride](/img/structure/B2723784.png)
![N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2723785.png)